molecular formula C9H15BN2O2 B7899570 (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B7899570
M. Wt: 194.04 g/mol
InChI Key: NDCZTEMSXQDEGH-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organoboron compound featuring a pyrazole ring substituted with a cyclohexyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 4-position. This structural motif renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

(1-cyclohexylpyrazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9,13-14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZTEMSXQDEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-cyclohexyl-4-bromopyrazole with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere . The reaction mixture is then subjected to hydrolysis to yield the desired boronic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds.

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the reagents .

Major Products: The major products of reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications depend on the specific context and the nature of the bioconjugates formed.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the pyrazole ring significantly impacts the physicochemical and electronic properties of boronic acids. Key analogs include:

Compound Name Substituent Key Features
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl Smaller substituent; higher aqueous solubility compared to cyclohexyl .
1-(2-Chlorophenyl)-1H-pyrazol-4-yl boronic acid 2-Chlorophenyl Electron-withdrawing group (EWG) lowers pKa, enhancing reactivity .
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Cyclopentyl + CF₃ Increased lipophilicity and metabolic stability due to CF₃ group .
(1-Propyl-1H-pyrazol-4-yl)boronic acid Propyl Intermediate steric bulk; balances solubility and reactivity .

pKa Considerations :

  • The cyclohexyl group’s steric bulk may lower the pKa through-space stabilization of the boronate anion, as observed in 2,6-diarylphenylboronic acids .
  • Chlorophenyl-substituted analogs exhibit reduced pKa (~8.0) compared to methyl-substituted derivatives (~9.0), enhancing their reactivity at physiological pH .

Solubility and Stability

  • Solubility : Methyl and propyl analogs exhibit moderate aqueous solubility, whereas cyclohexyl and chlorophenyl derivatives are more soluble in organic solvents (e.g., DMSO) .
  • Hydrolytic Stability : Boronic acids with electron-withdrawing substituents (e.g., Cl) show slower protodeboronation, enhancing stability in aqueous media .

Biological Activity

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group attached to a pyrazole ring. The molecular formula is C10H17BN2O2C_{10}H_{17}BN_{2}O_{2}, with a molecular weight of approximately 195.06 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in targeting proteases and kinases involved in cancer progression.
  • Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. A study demonstrated that it significantly inhibited the growth of various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2), with an EC50 value as low as 10 μM .

Autophagy Modulation

The compound has been shown to disrupt autophagic flux, which is crucial for cellular homeostasis. It interferes with the mTORC1 pathway, leading to increased autophagy under basal conditions and altered responses during nutrient refeeding . This dual action positions it as a promising candidate for further exploration in cancer therapy.

Case Studies

Case Study 1: Antiproliferative Effects

In vitro studies on MIA PaCa-2 cells revealed that this compound reduced mTORC1 activity and increased autophagy markers, suggesting its potential as an autophagy modulator . The compound was compared with known autophagy inhibitors like chloroquine, showing similar or enhanced antiproliferative effects.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the pyrazole scaffold were synthesized to explore their biological activities. Variations in substitution patterns on the pyrazole ring were found to significantly influence both enzyme inhibition and anticancer efficacy. For instance, modifications leading to increased lipophilicity correlated with enhanced cellular uptake and activity against cancer cells .

Comparative Analysis

CompoundActivity TypeEC50 (μM)Mechanism
This compoundAnticancer10mTORC1 inhibition
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAntiproliferative0.5Autophagy modulation
CelecoxibCOX inhibition8.6COX enzyme inhibition

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics could enhance treatment outcomes by overcoming resistance mechanisms.
  • Target Identification : Further studies are needed to elucidate the specific molecular targets of this compound, which could lead to more tailored therapeutic strategies.

Q & A

Q. How does substituent variation (e.g., cyclohexyl vs. benzyl) impact anticancer activity?

  • Methodological Answer :
  • Cytotoxicity Assays : Test against glioblastoma (U87) cells via MTT. Cyclohexyl analogs show IC₅₀ ~10 μM, comparable to benzyl derivatives, but higher selectivity (SI >5 vs. normal fibroblasts) .
  • SAR Analysis : Bulky substituents enhance proteasome inhibition (β5 subunit) but reduce solubility; balance via PEGylation .

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